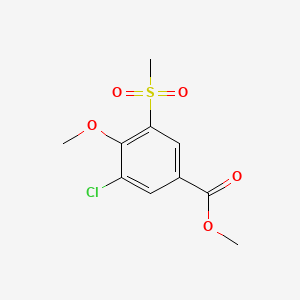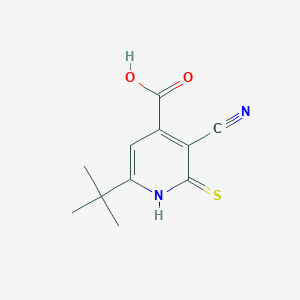![molecular formula C36H39P B14883977 dicyclohexyl-[2-(2,6-diphenylphenyl)phenyl]phosphane](/img/structure/B14883977.png)
dicyclohexyl-[2-(2,6-diphenylphenyl)phenyl]phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dicyclohexyl-[2-(2,6-diphenylphenyl)phenyl]phosphane is a phosphine ligand known for its bulky structure and steric properties. It is widely used in various catalytic processes, particularly in palladium-catalyzed cross-coupling reactions. The compound’s unique structure allows it to facilitate reactions that require high selectivity and efficiency.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dicyclohexyl-[2-(2,6-diphenylphenyl)phenyl]phosphane typically involves the reaction of dicyclohexylchlorophosphine with a suitable biphenyl derivative. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. Common solvents used include toluene and tetrahydrofuran, and the reaction is often catalyzed by a palladium complex.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure high purity and yield. Techniques such as column chromatography and recrystallization are commonly employed to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
Dicyclohexyl-[2-(2,6-diphenylphenyl)phenyl]phosphane primarily undergoes substitution reactions, particularly in the context of palladium-catalyzed cross-coupling reactions. It can also participate in oxidative addition and reductive elimination processes.
Common Reagents and Conditions
Substitution Reactions: Typically involve aryl halides and organometallic reagents such as boronic acids or stannanes. Conditions often include the use of a palladium catalyst, a base (e.g., potassium carbonate), and a solvent like toluene or dimethylformamide.
Oxidative Addition: Requires the presence of a palladium(0) complex and an aryl halide.
Reductive Elimination: Facilitated by heating and the presence of a suitable ligand environment.
Major Products
The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Aplicaciones Científicas De Investigación
Dicyclohexyl-[2-(2,6-diphenylphenyl)phenyl]phosphane is extensively used in scientific research due to its effectiveness as a ligand in catalytic processes. Some key applications include:
Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the preparation of biologically active compounds and drug intermediates.
Medicine: Facilitates the synthesis of pharmaceutical compounds, particularly those requiring high stereoselectivity.
Industry: Used in the production of fine chemicals, polymers, and advanced materials.
Mecanismo De Acción
The compound exerts its effects by coordinating to a metal center, typically palladium, forming a stable complex. This complex then participates in various catalytic cycles, facilitating the formation and breaking of chemical bonds. The bulky nature of the ligand provides steric hindrance, which enhances the selectivity of the catalytic process. The molecular targets and pathways involved include the activation of aryl halides and the formation of carbon-carbon bonds.
Comparación Con Compuestos Similares
Similar Compounds
- Dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane
- Dicyclohexyl-[2-(2,6-diisopropylphenyl)phenyl]phosphane
- 2-Dicyclohexylphosphino-2’,6’-diisopropoxybiphenyl
Uniqueness
Dicyclohexyl-[2-(2,6-diphenylphenyl)phenyl]phosphane is unique due to its specific steric properties and the ability to facilitate highly selective catalytic reactions. Compared to similar compounds, it offers a balance of steric bulk and electronic properties, making it particularly effective in palladium-catalyzed cross-coupling reactions.
Propiedades
Fórmula molecular |
C36H39P |
|---|---|
Peso molecular |
502.7 g/mol |
Nombre IUPAC |
dicyclohexyl-[2-(2,6-diphenylphenyl)phenyl]phosphane |
InChI |
InChI=1S/C36H39P/c1-5-16-28(17-6-1)32-25-15-26-33(29-18-7-2-8-19-29)36(32)34-24-13-14-27-35(34)37(30-20-9-3-10-21-30)31-22-11-4-12-23-31/h1-2,5-8,13-19,24-27,30-31H,3-4,9-12,20-23H2 |
Clave InChI |
FSDFJGOWFBHORE-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3C4=C(C=CC=C4C5=CC=CC=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3,4-dihydroxyphenyl)-5-hydroxy-10-(5-methylfuran-2-yl)-9,10-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione](/img/structure/B14883902.png)
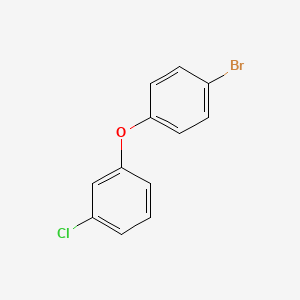
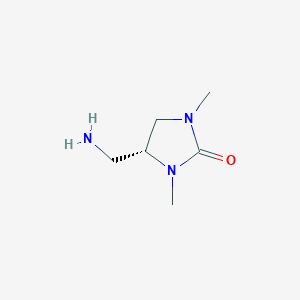
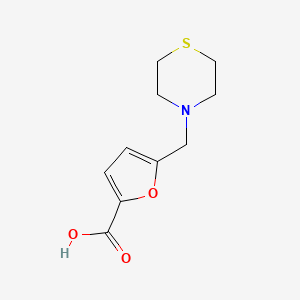


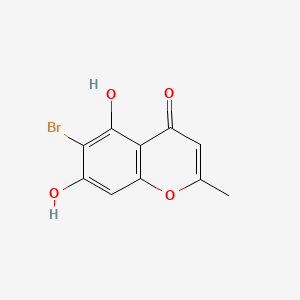
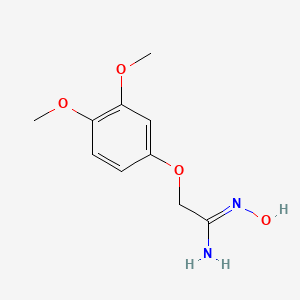
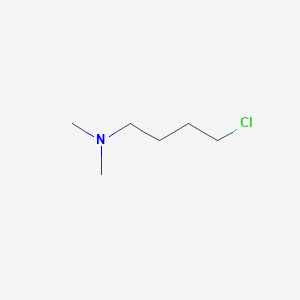


![{3-[3-(Dimethylamino)phenyl]prop-1-en-2-yl}zinc iodide](/img/structure/B14883952.png)
